molecular formula C8H9F3 B14749349 5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene CAS No. 445-20-5

5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene

Cat. No.: B14749349
CAS No.: 445-20-5
M. Wt: 162.15 g/mol
InChI Key: PBNBTJLQHASCPE-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene is a chemical compound characterized by a bicyclic structure with a trifluoromethyl group attached to the fifth carbon. This compound is part of the norbornene family, known for its unique reactivity and stability. The presence of the trifluoromethyl group enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a diene and a dienophile under controlled conditions yields the desired bicyclic compound. For instance, the reaction of cyclopentadiene with trifluoromethyl-substituted alkenes can produce this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as transition metals, can enhance the reaction efficiency and selectivity. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

    Addition Reactions: The double bond in the bicyclic structure makes it susceptible to addition reactions, such as hydrogenation and halogenation.

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Hydrogenation: Using hydrogen gas and a palladium catalyst to add hydrogen across the double bond.

    Halogenation: Reacting with halogens like chlorine or bromine to form dihalogenated products.

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrogenation: Produces 5-(Trifluoromethyl)bicyclo[2.2.1]heptane.

    Halogenation: Yields dihalogenated derivatives.

    Oxidation: Forms epoxides or diols depending on the conditions.

    Reduction: Results in partially or fully reduced bicyclic compounds.

Scientific Research Applications

5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets through its reactive double bond and trifluoromethyl group. The compound can undergo cycloaddition reactions, forming covalent bonds with target molecules. The trifluoromethyl group enhances the compound’s lipophilicity and stability, influencing its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-Norbornene-2-carboxaldehyde
  • 5-Norbornene-2-endo-acetic acid
  • 5,6-Bis(trifluoromethyl)bicyclo[2.2.1]hept-2-ene

Uniqueness

5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its stability compared to other norbornene derivatives. The trifluoromethyl group also increases the compound’s potential for applications in medicinal chemistry and materials science.

Properties

CAS No.

445-20-5

Molecular Formula

C8H9F3

Molecular Weight

162.15 g/mol

IUPAC Name

5-(trifluoromethyl)bicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C8H9F3/c9-8(10,11)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2

InChI Key

PBNBTJLQHASCPE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)C(F)(F)F

Origin of Product

United States

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